

# Application Notes: Measuring Entrectinib-Induced Apoptosis via Flow Cytometry

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#### Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its mechanism of action involves the competitive inhibition of ATP binding to these kinases, which disrupts downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[2] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells harboring NTRK gene fusions, ROS1 rearrangements, or ALK mutations.[2][3][4] Flow cytometry using Annexin V and Propidium lodide (PI) staining is a robust method for the quantitative analysis of apoptosis induced by Entrectinib.[5]

#### Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[5][6]

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid
component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the
plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is
translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
 [6]



Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross
the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages
of apoptosis or necrosis when membrane integrity is compromised.

By analyzing the fluorescence of both Annexin V and PI, cell populations can be distinguished as follows:

- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

#### **Data Presentation**

The following tables summarize quantitative data from studies analyzing apoptosis after Entrectinib treatment in various cancer cell lines.

Table 1: Apoptosis in Gastric Cancer Cell Lines after Entrectinib Treatment

Cell Line	Entrectini b Concentr ation	Incubatio n Time	Early Apoptotic Cells (%)	Late Apoptotic /Necrotic Cells (%)	Total Apoptotic Cells (%)	Control (Untreate d) Total Apoptotic Cells (%)
NCI-N87	Not Specified	Not Specified	31.25	Not Specified	31.25	10.68
AGS	Not Specified	Not Specified	17.68	Not Specified	17.68	4.09

Data extracted from a study on gastric cancer with NTRK overexpression. The specific concentration and incubation time were not detailed in the provided search results.[7]

Table 2: Apoptosis in Nerve Cell Lines after Entrectinib Treatment



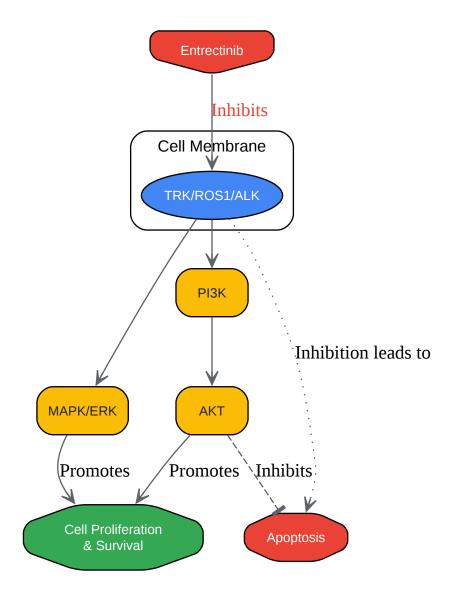
Cell Line	Entrectinib Concentration (µmol/L)	Incubation Time (hours)	Apoptosis Rate (%)
PC12	2.3	48	12.52
HT22	4.2	48	14.83
SK-N-SH	4.3	48	15.84

Data from a study investigating the neurotoxic effects of Entrectinib.[8]

## **Signaling Pathway and Experimental Workflow**

Below are diagrams illustrating the key signaling pathway affected by Entrectinib and the general workflow for analyzing apoptosis.

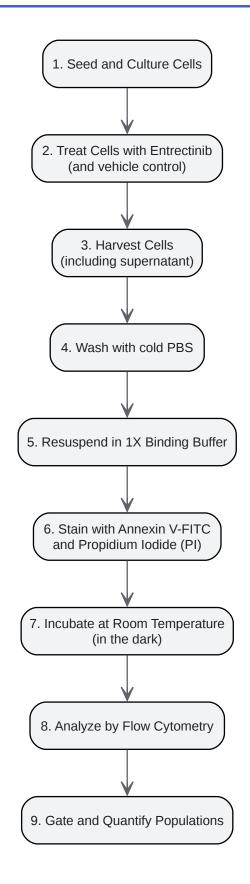




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Caption: Entrectinib-induced apoptosis signaling pathway.





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Caption: Experimental workflow for apoptosis analysis.



## Experimental Protocols Materials and Reagents

- Cancer cell line of interest (e.g., NCI-N87, AGS)
- · Complete cell culture medium
- Entrectinib (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- Phosphate-Buffered Saline (PBS), sterile and cold
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

#### **Protocol: Induction of Apoptosis with Entrectinib**

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a
  density that will ensure they are in the logarithmic growth phase at the time of treatment.
   Allow cells to adhere and grow for 24 hours.
- Treatment: Prepare serial dilutions of Entrectinib in complete culture medium. Remove the
  existing medium from the cells and replace it with the medium containing the desired
  concentrations of Entrectinib. Include a vehicle-treated control group.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.

## **Protocol: Annexin V and PI Staining for Flow Cytometry**

This protocol is adapted from standard procedures for Annexin V staining.[6][9][10]



- Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
   Prepare a sufficient volume for washing and resuspending the cells.
- · Cell Harvesting:
  - Adherent cells: Carefully collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells once with PBS. Trypsinize the adherent cells, and then combine them with the collected supernatant.
  - Suspension cells: Collect the cells directly from the culture vessel.
- Cell Washing: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.
   Discard the supernatant and wash the cells twice with cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining:
  - Transfer 100 μL of the cell suspension (~1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - $\circ~$  Add 5  $\mu L$  of Annexin V-FITC and 5  $\mu L$  of Propidium Iodide staining solution to the cell suspension.
  - Gently vortex the cells.
- Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
- Sample Preparation for Analysis: Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[9] Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

#### **Data Analysis**

Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).



- Establish quadrants based on the control samples to differentiate the four populations:
  - Lower-Left (Q4): Viable cells (Annexin V- / PI-)
  - Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
  - Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
  - Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
- Calculate the percentage of cells in each quadrant to quantify the level of apoptosis induced by Entrectinib treatment compared to the control.

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